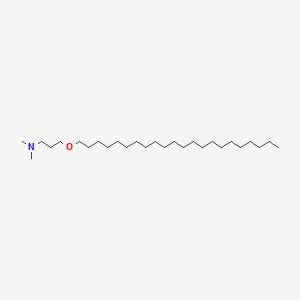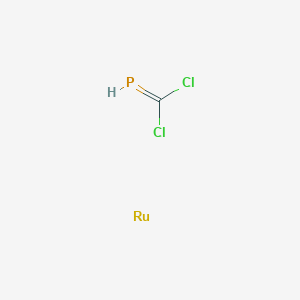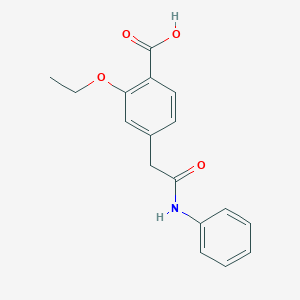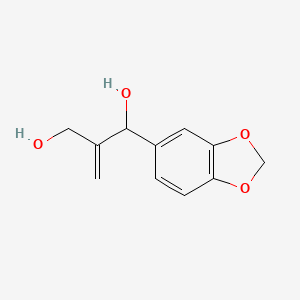
3-(Docosyloxy)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Docosyloxy)-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a long docosyloxy chain attached to a dimethylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Docosyloxy)-N,N-dimethylpropan-1-amine typically involves the reaction of docosanol with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Docosyloxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(Docosyloxy)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Docosyloxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral activity.
N,N-Dimethylpropan-1-amine: A simpler amine compound without the docosyloxy chain.
Uniqueness
3-(Docosyloxy)-N,N-dimethylpropan-1-amine is unique due to the presence of the long docosyloxy chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from simpler amines and other related compounds, making it a valuable compound for various applications.
Properties
CAS No. |
496840-80-3 |
|---|---|
Molecular Formula |
C27H57NO |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
3-docosoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C27H57NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28(2)3/h4-27H2,1-3H3 |
InChI Key |
PPISONDUTWPNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)



![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)


![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
